1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one

Description

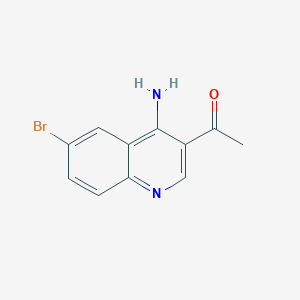

1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one is a quinoline-based derivative characterized by a bromine atom at position 6, an amino group at position 4, and an ethanone moiety at position 3 of the quinoline ring (Fig. 1). Quinoline derivatives are renowned for their broad pharmacological applications, including antimicrobial, anticancer, and antioxidant activities . The presence of electron-withdrawing bromine and electron-donating amino groups on the quinoline scaffold may enhance its reactivity and intermolecular interactions, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-amino-6-bromoquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPDLSBRIRORKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=CC2=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one typically involves multi-step organic reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl₃) as the catalyst for the acylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine

The bromine atom at position 6 undergoes substitution under transition-metal catalysis, enabling cross-coupling and functionalization:

Mechanistic Insight :

In Suzuki reactions, oxidative addition of Pd(0) to the C–Br bond is followed by transmetallation with a boronic acid and reductive elimination to form a C–C bond .

Reactivity of the Amino Group

The primary amine at position 4 participates in:

Acylation

| Reagents | Product | Yield |

|---|---|---|

| Acetic anhydride | 4-Acetamido-6-bromoquinolin-3-yl ketone | 85–92% |

| CDI (carbonyldiimidazole) | Urea/amide derivatives | 75–90% |

Conditions : Reactions proceed at room temperature in THF or DMF. Steric hindrance from the quinoline ring limits over-acylation .

Condensation

Schiff base formation with aldehydes (e.g., triethyl orthoformate at 150°C) yields imine-linked conjugates .

Ketone Functionalization

The acetyl group undergoes classical carbonyl reactions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄, EtOH/H₂O, 80°C | 1-(4-Amino-6-bromoquinolin-3-yl)ethanol |

| Nucleophilic attack | Grignard reagents (e.g., MeMgBr) | Tertiary alcohol derivatives |

Limitations : The electron-withdrawing quinoline ring reduces ketone reactivity compared to aliphatic analogs .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Process | Conditions | Product |

|---|---|---|

| Thermal cyclization | Diphenyl ether, 200–220°C | Imidazo[4,5-c]quinolinones |

| Oxidative coupling | m-CPBA, DCM, 0°C → rt | Epoxide intermediates |

Example : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane forms an epoxide at the ketone, enabling subsequent ring-opening reactions .

Halogen Exchange

Bromine can be replaced by other halogens:

| Reagent | Conditions | Product |

|---|---|---|

| PCl₅, POCl₃ | 110°C, 4–6 hrs | 6-Chloroquinoline analog |

| KI, CuI, DMSO | 100°C, 12 hrs | 6-Iodoquinoline derivative |

Efficiency : Halogen exchange at C6 achieves >90% conversion with POCl₃ due to the activating effect of the quinoline nitrogen .

Scientific Research Applications

Synthetic Methodologies

The synthesis of 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one can be achieved through various chemical reactions involving quinoline derivatives. Common methods include:

- Suzuki-Miyaura Coupling : This reaction can be used to form carbon-carbon bonds, allowing for the introduction of different aryl groups onto the quinoline backbone, enhancing biological activity .

- Cyclization Reactions : Cyclization methods involving bromo and amino groups can lead to the formation of more complex structures that may exhibit enhanced biological properties .

Therapeutic Applications

Pharmaceutical Development

The potential therapeutic applications of this compound lie in its ability to act as a precursor for developing new drugs targeting various diseases. Its application as a phosphodiesterase IV inhibitor has been explored, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

- Antimicrobial Efficacy Study : A study conducted on synthesized quinoline derivatives showed a significant inhibition rate against bacterial strains, suggesting a viable path for developing new antibiotics based on these compounds .

- Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results, leading to further exploration of their mechanisms and potential clinical applications .

- Antimalarial Drug Development : Research focusing on aminoquinolines has led to advancements in antimalarial therapies, providing insights into how modifications at specific positions can enhance activity against malaria parasites .

Mechanism of Action

The mechanism of action of 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Amino Group: The 4-amino group may facilitate hydrogen bonding, improving binding affinity in biological targets compared to non-amino-substituted quinoline derivatives (e.g., 1-(6-bromoquinolin-3-yl)ethanone) .

- Ethanone Position: The ethanone group at position 3 is critical for forming hydrazide derivatives, as demonstrated in reactions with hydrazines to yield bioactive molecules .

ADMET and Molecular Docking

- ADMET : Bromine substitution may improve metabolic stability but could increase hepatotoxicity risks, as seen in brominated aromatics .

- Docking Studies: Quinoline derivatives often exhibit strong binding to enzymes like acetylcholinesterase (e.g., tacrine hybrids with −9.2 kcal/mol affinity), suggesting the target compound’s amino and bromine groups may enhance interactions with biological targets .

Research Findings and Implications

- Substituent Effects: Bromine and amino groups synergistically enhance bioactivity but require balancing with polar substituents (e.g., hydroxyl groups) to maintain solubility .

- Synthetic Flexibility: The ethanone moiety allows diverse functionalization, enabling the synthesis of hydrazides, Schiff bases, and heterocyclic derivatives .

- Unresolved Questions: The exact biological activity and toxicity profile of this compound remain unvalidated experimentally, necessitating further studies.

Its comparison with analogs underscores the importance of substituent selection in tuning physicochemical and biological properties. Future work should prioritize experimental validation of its bioactivity and ADMET profile.

Biological Activity

1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromo substituent and an amino group that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in the context of anti-inflammatory and antiviral activities. The presence of the amino group allows for hydrogen bonding, which enhances binding affinity to target proteins. Additionally, the bromo substituent may play a role in modulating the compound's reactivity and bioavailability.

Antiviral Activity

Recent studies have indicated that derivatives of quinoline, including this compound, exhibit significant antiviral properties. A study evaluating various quinoline derivatives reported that compounds with similar structures demonstrated effective inhibition against the influenza virus. The cytopathic effect (CPE) assay showed that certain derivatives had effective concentrations (EC50) as low as 10 µM, indicating strong antiviral potential .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Inhibition studies targeting the TGFβ signaling pathway suggest that quinoline derivatives can modulate inflammatory responses effectively. For instance, compounds exhibiting high selectivity against kinases involved in inflammatory pathways have shown promise in reducing pro-inflammatory cytokine production .

Study on Antiviral Efficacy

In a comparative analysis of various quinoline derivatives, this compound was tested alongside other compounds for its efficacy against influenza A virus. The results demonstrated a notable reduction in viral replication at concentrations below 50 µM, with specific inhibition rates reaching up to 95% in some assays .

Anti-inflammatory Mechanism Exploration

A study focused on the mechanism of action revealed that the compound inhibited key kinases involved in the inflammatory response. The selectivity profile indicated that while it inhibited several kinases over 90%, it maintained a favorable safety profile, suggesting potential for therapeutic use without significant off-target effects .

Data Tables

Q & A

Q. What are the key steps for synthesizing 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of a quinoline scaffold. A general approach includes:

Bromination : Introduce bromine at the 6-position of quinoline using reagents like or under controlled temperatures (0–25°C) to avoid over-halogenation.

Amination : Install the 4-amino group via nucleophilic substitution with or catalytic amination under reflux.

Acetylation : Introduce the ethanone group at the 3-position via Friedel-Crafts acylation with acetyl chloride and .

Q. Optimization Tips :

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Essential Methods :

- NMR Spectroscopy :

- NMR: Look for aromatic protons (δ 7.5–8.5 ppm) and amino group signals (δ 5.0–6.0 ppm, broad).

- NMR: Confirm the ketone carbonyl at δ 190–210 ppm.

- HRMS : Validate molecular weight (, expected : 283.01) with ±3 ppm accuracy.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) using SHELXL for refinement .

Q. How can crystallographic data resolve contradictions in structural assignments, and what challenges arise during refinement?

Methodology :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement in SHELXL :

- Apply absorption corrections (e.g., SADABS) to address thermal motion artifacts.

- Validate the bromine position using Fourier difference maps.

- Common Challenges :

Q. How do electronic effects of the bromine and amino groups influence reactivity in cross-coupling reactions?

Mechanistic Insights :

- The 6-bromo group acts as a directing group for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

- The 4-amino group increases electron density at the 3-position, enhancing nucleophilic attack in SNAr reactions.

Experimental Design : - Screen palladium catalysts (e.g., ) and bases (e.g., ) in DMF/H2O at 80–100°C.

- Monitor regioselectivity via LC-MS to avoid byproducts from competing pathways .

Q. What strategies mitigate contradictions between computational and experimental data (e.g., DFT vs. NMR chemical shifts)?

Resolution Workflow :

Benchmark Calculations : Compare DFT (B3LYP/6-311+G**) NMR predictions with experimental shifts.

Solvent Effects : Incorporate PCM models for DMSO or CDCl3 to improve shift accuracy.

Conformational Sampling : Use molecular dynamics (MD) to account for flexible groups (e.g., amino rotation).

Case Study : Discrepancies in ketone carbonyl shifts (δ 205 ppm exp. vs. 198 ppm calc.) may arise from solvent polarity or crystal packing .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR Strategies :

- Modify Substituents : Replace bromine with -CF3 to improve metabolic stability.

- Introduce Heterocycles : Fuse a pyrazole ring at the 2-position to target kinase inhibition.

Biological Testing : - Screen derivatives for antimicrobial activity via MIC assays (e.g., against S. aureus).

- Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.